1H-Purine-2,6-dione, 3,7-dihydro-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-methyl-3-(2-methylpropyl)-
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Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-methyl-3-(2-methylpropyl)- is a complex organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-methyl-3-(2-methylpropyl)- involves multiple steps, starting with the preparation of the purine core. The key steps include:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide and other precursors.
Functionalization: The core is then functionalized at specific positions to introduce the desired substituents, such as the diphenylmethyl-piperazinyl group and the isobutyl group.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium and platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-methyl-3-(2-methylpropyl)- has numerous scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-methyl-3-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors, modulating their activity.
Inhibit Enzymes: Act as an enzyme inhibitor, affecting metabolic pathways.
Modulate Signaling Pathways: Influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative with stimulant properties.
Theobromine: Found in cocoa, with mild stimulant effects.
Theophylline: Used in respiratory treatments for its bronchodilator effects.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-methyl-3-(2-methylpropyl)- is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its diverse applications and potential therapeutic benefits set it apart from other similar compounds.
Properties
CAS No. |
90749-57-8 |
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Molecular Formula |
C28H34N6O2 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
8-[(4-benzhydrylpiperazin-1-yl)methyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C28H34N6O2/c1-20(2)18-34-26-24(27(35)31(3)28(34)36)29-23(30-26)19-32-14-16-33(17-15-32)25(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,20,25H,14-19H2,1-3H3,(H,29,30) |
InChI Key |
ZMLLOZILVGZNER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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